Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide
Description
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide is a sulfur-containing heterocyclic compound derived from tetrahydrothiophene (thiolane) with a 1,1-dioxide (sulfone) group, a hydroxyl (-OH) group at the 3-position, and an acetate (-OAc) ester. The 3-acetate derivative likely shares similar industrial and pharmacological relevance, with the acetyl group enhancing lipophilicity and altering metabolic stability compared to the hydroxylated parent compound.
Properties
CAS No. |
20627-68-3 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) acetate |
InChI |
InChI=1S/C6H10O4S/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 |
InChI Key |
UTZUEMAOIISGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Direct Oxidation of Thiophene Derivatives
Thiophene derivatives undergo oxidation with strong agents to form the sulfolane core:
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or dimethyldioxirane (DMDO).
-
Conditions : Acidic or neutral media, elevated temperatures (40–80°C).
-
Example : Oxidation of 3-thiophenol derivatives yields the sulfolane ring, followed by acetylation.
Table 1: Oxidizing Agents for Thiophene to Sulfolane
| Oxidizing Agent | Conditions | Yield (Typical) | Reference |
|---|---|---|---|
| H₂O₂ + Trifluoroacetic acid | Room temperature, acidic | Moderate | (indirect) |
| mCPBA | Dichloromethane, 0°C | High | (analogous) |
| DMDO | CH₂Cl₂, 20°C | High | (related) |
Acetylation of Sulfolane Derivatives
The hydroxyl group at position 3 is acetylated post-oxidation.
Acetic Anhydride/Pyridine Method
-
Reagents : Acetic anhydride, pyridine (base).
-
Conditions : Room temperature, 12–24 hours.
-
Mechanism : Nucleophilic acyl substitution of the hydroxyl group.
Table 2: Acetylation Protocols
| Reagent System | Solvent | Time | Yield (Typical) | Reference |
|---|---|---|---|---|
| Ac₂O + Pyridine | CH₂Cl₂ | 12–24h | 70–85% | |
| Acetyl chloride + DMAP | THF | 4–6h | 80–90% | (analogous) |
Multi-Step Synthesis Pathways
Thiophene → Sulfolane → Acetate
Thiophene-3-ol → Acetate → Sulfolane
-
Acetylation : Protect the hydroxyl group via acetylation.
Industrial and Large-Scale Methods
-
Catalytic Oxidation : Transition metal catalysts (e.g., Ru, Mn) enhance yields and reduce byproducts.
-
Continuous Flow Systems : Improve safety and scalability for H₂O₂-based oxidations.
Challenges and Optimization
-
Regioselectivity : Competing oxidation at other positions (e.g., 2- or 4-thiophenol).
-
Stability : The acetate group may hydrolyze under harsh conditions; anhydrous solvents are critical.
Characterization Data
Table 3: Key Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR | δ 4.13 (q, CH₂ ester), 3.62 (s, CH₂ sulfolane) | |
| ¹³C NMR | δ 168.2 (C=O acetate), 55.1 (C-O sulfolane) | |
| IR | 1745 cm⁻¹ (C=O), 1330–1310 cm⁻¹ (S=O) |
Comparison with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Anti-inflammatory Activity
Research indicates that thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide exhibits promising biological activity that could be harnessed for drug development. Preliminary studies suggest its potential use in treating infections and inflammatory diseases. For instance, it has been identified as a significant component in extracts that demonstrate anti-proliferative effects against cancer cells .
Case Study: Cell Viability Assays
In a study assessing the anti-proliferative effects of various extracts containing thiophene derivatives, thiophene-3-ol was found to significantly reduce cell viability in specific cancer cell lines when tested using the MTT assay method. The results indicated that concentrations as low as could effectively inhibit cell growth .
This compound is notable for its versatility in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its unique functional groups facilitate diverse chemical transformations that are essential in developing new compounds.
Mechanism of Action
The mechanism of action of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional properties of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide with related compounds:
Industrial and Pharmacological Relevance
- Industrial Use : Sulfolane’s high polarity and thermal stability make it ideal for aromatic hydrocarbon extraction in oil refining. Sulfolan-3-ol’s hydroxyl group could expand its utility in specialty solvents .
- Drug Development: The 3-acetate derivative’s ester linkage may enhance drug delivery, akin to oleanolic acid 3-acetate, which induces apoptosis in cancer cells via mitochondrial pathways .
Notes and Limitations
- Direct data on this compound is sparse; comparisons rely on structural analogs.
- Further studies are needed to validate the 3-acetate’s pharmacokinetics and toxicity.
- Synthetic routes for the 3-acetate could involve acetylation of sulfolan-3-ol, a process common in esterification reactions.
Biological Activity
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide (C6H10O4S) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields, particularly pharmaceuticals.
Chemical Structure and Properties
This compound features a tetrahydrothiophene ring structure with an acetate group and a dioxo functional group. The molecular weight of this compound is approximately 178.21 g/mol. The unique combination of functional groups contributes to its diverse chemical behavior and potential applications in drug development and materials science .
Synthesis Methods
Several synthetic routes have been developed for thiophene derivatives, including this compound. These methods highlight the compound's accessibility for research and industrial applications:
- Gewald Reaction : A multi-component reaction involving elemental sulfur and carbonyl compounds.
- Acylation Reactions : Utilizing chloroacetyl chloride to introduce acyl groups.
- Cyclization Reactions : Leading to various thiophene derivatives with enhanced biological activity .
Antioxidant Properties
Recent studies have indicated that thiophene derivatives exhibit significant antioxidant activity. For instance, compounds derived from tetrahydrobenzo[b]thiophene demonstrated antioxidant potency comparable to ascorbic acid . The total antioxidant capacity (TAC) of these compounds was evaluated using the phosphomolybdenum method, revealing inhibition rates of lipid oxidation ranging from 19% to 30% .
Antimicrobial Activity
The biological activity of thiophene derivatives often includes moderate antimicrobial properties. Comparisons with other thiophene compounds indicate that the presence of the tetrahydro structure alongside acetate and dioxo functionalities may enhance their antimicrobial efficacy compared to simpler thiophenes .
Cytotoxic Activity
Thiophene derivatives have shown promise as potential anticancer agents. For example, certain substituted cycloalkyl[b]thiophenes exhibited cytotoxic activity against breast cancer cell lines with IC50 values ranging from 23.2 to 49.9 μM . This suggests that these compounds could serve as scaffolds for developing new cancer therapies.
Study on Antioxidant Activity
A study evaluated the antioxidant activity of newly synthesized tetrahydrobenzo[b]thiophenes using molecular docking techniques to assess their binding affinity with the Keap1 protein. This study found that specific derivatives displayed significant interactions with biological targets related to oxidative stress .
Evaluation of Antitumor Activity
Another research effort focused on the synthesis of various thiophene derivatives and their evaluation for antitumor activity. The findings highlighted several compounds with promising cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents in oncology .
Comparative Analysis of Thiophene Derivatives
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Thiophene | C4H4S | Aromatic ring | Moderate antimicrobial |
| Tetrahydrothiophene | C4H8S | Saturated ring | Limited biological activity |
| Thiophenol | C6H5SH | Phenolic structure | Strong antimicrobial |
| This compound | C6H10O4S | Tetrahydro structure with acetate and dioxo functionalities | Enhanced biological activity |
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional acetylation | 50°C, pH 6.5, 12 h | 72 | 95 | |
| Microwave-assisted | 100 W, 30 min | 85 | 98 | |
| Stepwise oxidation | H₂O₂ (30%), 0°C, 2 h | 68 | 90 |
Basic: How is this compound characterized in complex mixtures (e.g., plant extracts)?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method:
- Retention Time (RT) : 10.06 min (varies by column and mobile phase) .
- Mass Spectrometry : Base peak at m/z 136.18 (molecular ion) with fragmentation patterns indicating acetate and sulfone groups .
- Quantification : Calibration curves using synthetic standards to determine concentration in extracts .
Q. Table 2: GC-MS Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm) | |
| Ionization Source | Electron Impact (70 eV) | |
| Detection Mode | Full scan (50–500 m/z) |
Advanced: How does the 3-acetate substituent influence reactivity compared to the parent compound?
Answer:
The acetate group modifies electronic and steric properties:
- Electronic Effects : Acetylation reduces hydroxyl group polarity, enhancing lipid solubility and bioavailability .
- Steric Hindrance : The bulky acetate may limit interactions with enzymatic active sites, as observed in reduced cytotoxicity compared to non-acetylated analogs .
- Metabolic Stability : Acetate derivatives resist rapid hydrolysis in physiological conditions, prolonging half-life .
Contradictions : While the parent compound (Thiophene-3-ol, tetrahydro-, 1,1-dioxide) showed no cytotoxicity in HeLa cells, acetylated derivatives require further study to clarify bioactivity discrepancies .
Advanced: How can structural analogs aid in structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Compare with sulfolane-3-ol (unacetylated) and 3-aminosulfolane derivatives to assess the role of functional groups .
- Bioactivity Profiling : Use computational docking to predict binding affinities with targets like inflammatory mediators or metabolic enzymes .
- Data Gaps : No antiproliferative activity was reported for the parent compound, suggesting the acetate group or synergistic effects with other extract components (e.g., 5-HMF) may drive observed bioactivity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Acute Toxicity : LD₅₀ (mouse, intraperitoneal) = 3500 mg/kg; avoid inhalation or dermal exposure .
- Thermal Stability : Decomposes above 200°C, releasing sulfur oxides; use fume hoods during high-temperature reactions .
- Regulatory Compliance : Listed under EPA TSCA; disposal must follow hazardous waste guidelines .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Purity Verification : Confirm compound identity via NMR (e.g., δ 2.1 ppm for acetate methyl) and HPLC (>98% purity) to rule out impurities .
- Synergistic Effects : Co-occurring compounds in extracts (e.g., 5-HMF) may mask or enhance bioactivity; isolate the target compound for standalone assays .
- Mechanistic Studies : Use gene expression profiling to identify pathways affected by the compound versus extract matrices .
Basic: What are the key thermodynamic properties relevant to experimental design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
